molecular formula C17H21N3O2 B1397793 tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate CAS No. 947498-84-2

tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B1397793
CAS No.: 947498-84-2
M. Wt: 299.37 g/mol
InChI Key: IZGOUOPJPZPPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Chemical Identity

  • IUPAC Name: tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate
  • CAS Number: 947498-84-2
  • Molecular Formula: C17H21N3O2
  • Molecular Weight: 299.37 g/mol

This compound belongs to a class of pyrrolopyridine derivatives known for their diverse biological activities. The unique structure of this compound suggests potential pharmacological applications.

Pharmacological Properties

Research has indicated that pyrrolopyridine derivatives exhibit a wide range of biological activities including:

  • Anticancer Activity
    Pyrrolopyridine derivatives have shown promise in cancer treatment. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. Studies suggest that modifications in the chemical structure can enhance anticancer activity by affecting cell proliferation and apoptosis pathways .
  • Antimycobacterial Activity
    Compounds similar to this compound have been evaluated for their efficacy against Mycobacterium tuberculosis. Some derivatives exhibited significant activity with minimal toxicity towards non-target cells, indicating a potential for development into anti-tuberculosis agents .
  • Antiviral Properties
    Certain pyrrolopyridine derivatives have been investigated for their antiviral properties, particularly against HIV. Compounds with specific substituents at the 4-position showed moderate activity in inhibiting HIV replication, suggesting that structural modifications can influence antiviral efficacy .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolopyridine compounds is heavily influenced by their structural features. Key findings include:

  • The presence of ester groups at specific positions enhances biological activity.
  • The distance between functional groups can significantly affect the compound's interaction with biological targets.
  • Substituents on the pyridine ring can modulate pharmacological effects such as potency and selectivity .

Case Studies

Several studies have highlighted the biological activities of pyrrolopyridine derivatives:

StudyCompoundActivityFindings
Deraeve et al.Various pyrrolopyridinesAntimycobacterialMIC values < 0.15 µM for esters; toxicity absent in VERO cells
Kalai et al.3,5-bis(4-fluorobenzylidene)-1-(tetramethyl-pyrrolo)AntitumorModerate cytotoxicity against ovarian cancer cells
Recent StudyEthyl derivativesAntiviral (HIV)EC50 = 1.65 µM for the most active derivative

These findings underscore the potential of this compound as a lead compound in drug development.

Properties

IUPAC Name

tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-9-6-12(7-10-20)13-11-19-14-5-4-8-18-15(13)14/h4-6,8,11,19H,7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGOUOPJPZPPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate
Reactant of Route 5
tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate
Reactant of Route 6
tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.